molecular formula C15H13BrCl2O4S B7456612 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate

2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate

Cat. No. B7456612
M. Wt: 440.1 g/mol
InChI Key: QNAJEFNFGAKVQX-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate, also known as DCPPBS, is a sulfonate compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular signaling pathways. DCPPBS has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other disorders.

Mechanism of Action

2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which leads to increased phosphorylation and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been shown to have a range of biochemical and physiological effects. In cell-based assays, it has been shown to increase insulin sensitivity, promote apoptosis in cancer cells, and suppress the immune response. In animal models, it has been shown to improve glucose tolerance, reduce tumor growth, and ameliorate symptoms of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate also has some limitations. It is a relatively complex molecule to synthesize, which can limit its availability and increase its cost. Additionally, its potency and selectivity may vary depending on the specific PTP being targeted.

Future Directions

There are several potential future directions for research involving 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. Another area of interest is the investigation of the therapeutic potential of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate in various disease models, including cancer and autoimmune diseases. Finally, the role of PTPs in various cellular processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.

Synthesis Methods

2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to give the final product.

Scientific Research Applications

2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential treatment for type 2 diabetes. SHP-1 and SHP-2 are involved in immune system regulation, and their inhibition has been proposed as a potential treatment for autoimmune diseases.

properties

IUPAC Name

(2,5-dichlorophenyl) 4-bromo-3-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2O4S/c1-2-7-21-14-9-11(4-5-12(14)16)23(19,20)22-15-8-10(17)3-6-13(15)18/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAJEFNFGAKVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate

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